molecular formula C21H22N4O5S2 B10875729 2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B10875729
M. Wt: 474.6 g/mol
InChI Key: KUYPQHYMZKBVOK-UHFFFAOYSA-N
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Description

2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and a sulfonamide group

Preparation Methods

The synthesis of 2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves multiple stepsThe reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrimidine-based molecules. Compared to these compounds, 2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C21H22N4O5S2

Molecular Weight

474.6 g/mol

IUPAC Name

2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)propanamide

InChI

InChI=1S/C21H22N4O5S2/c1-3-17-19(27)24-21(25(20(17)28)15-7-5-4-6-8-15)31-13(2)18(26)23-14-9-11-16(12-10-14)32(22,29)30/h4-13,27H,3H2,1-2H3,(H,23,26)(H2,22,29,30)

InChI Key

KUYPQHYMZKBVOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SC(C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O

Origin of Product

United States

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